

# Understanding the withdrawal of Oxyphenisatin Acetate from the market

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# Oxyphenisatin Acetate: A Technical Analysis of Its Market Withdrawal

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Oxyphenisatin acetate, a once commonly used laxative, was withdrawn from the global market in the early 1970s due to a significant association with severe hepatotoxicity. This technical guide provides an in-depth analysis of the circumstances surrounding its withdrawal, consolidating available clinical evidence, outlining the methodologies of key studies, and postulating the toxicological mechanisms based on the scientific understanding of the era and subsequent research into drug-induced liver injury (DILI). The withdrawal of oxyphenisatin acetate serves as a critical case study in pharmacovigilance and the evolving understanding of drug metabolism and toxicity.

#### Introduction

Oxyphenisatin acetate is the acetylated prodrug of oxyphenisatin, a diphenylmethane derivative that exerts a laxative effect by stimulating the intestinal mucosa.[1] For years, it was a component of various over-the-counter and prescription laxative preparations. However, a growing number of case reports in the late 1960s and early 1970s began to link the long-term use of oxyphenisatin-containing products to a spectrum of liver injuries, ranging from acute



hepatitis to chronic active hepatitis and cirrhosis.[2][3] These findings prompted regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and Australia's drug evaluation committee, to mandate its removal from the market.[1][4]

### **Clinical Evidence of Hepatotoxicity**

The evidence implicating **oxyphenisatin acetate** in liver damage is primarily derived from case series and a prospective controlled study conducted in the early 1970s. While detailed quantitative data from these historical studies are not fully available in the public domain, the consistent clinical and pathological findings across multiple reports established a strong causal relationship.

## **Key Clinical Studies**

Two studies were pivotal in establishing the link between oxyphenisatin and liver damage: a case series by Reynolds et al. (1971) and a prospective controlled study by Cooksley et al. (1973).

Table 1: Summary of Clinical Findings in Patients with Oxyphenisatin-Associated Liver Injury



Parameter	Description of Findings	References
Patient Population	Primarily middle-aged and elderly women with a history of chronic constipation and long-term laxative use.	[2]
Clinical Presentation	Onset of jaundice, fatigue, and pruritus. Some patients presented with features of chronic liver disease, including hepatomegaly and spider angiomas.	[2][5]
Biochemical Markers	Significant elevations in serum aminotransferases (AST and ALT), alkaline phosphatase, and bilirubin were consistently reported.	[2][6]
Histopathology	Liver biopsies revealed features of acute hepatitis, chronic active hepatitis, and in some cases, cirrhosis. Infiltrates of lymphocytes and plasma cells were common findings.	[2]
Dechallenge & Rechallenge	Clinical and biochemical improvement was observed upon withdrawal of the drug. In some cases, rechallenge with oxyphenisatin led to a rapid and marked increase in liver enzymes, strongly suggesting a causal role.	[2]

# **Incidence and Dose-Response**



Precise incidence rates and a clear dose-response relationship for oxyphenisatin-induced hepatotoxicity were not well-established in large-scale epidemiological studies prior to its withdrawal. The prospective study by Cooksley et al. (1973) in patients with active chronic hepatitis found a significantly higher rate of oxyphenisatin ingestion compared to a control group, suggesting a substantial contribution of the drug to this condition.[6]

#### **Experimental Protocols**

The methodologies of the key clinical investigations, while not detailed to modern standards in the available literature, can be reconstructed based on the published abstracts and the conventions of the time.

#### Case Series (e.g., Reynolds et al., 1971)

This type of study involved the retrospective analysis of a group of patients who presented with liver disease and had a history of consuming oxyphenisatin-containing laxatives.

- Patient Selection: Patients with a diagnosis of chronic active hepatitis or unexplained liver disease were identified.
- Data Collection: A detailed medical history, including all medications, was obtained. Physical
  examination findings, liver function tests, and serological markers (where available) were
  recorded.
- Intervention: The primary intervention was the withdrawal of the suspected offending agent, oxyphenisatin.
- Follow-up: Patients were monitored clinically and biochemically after drug withdrawal to observe for improvement. In some cases, an inadvertent or intentional rechallenge with the drug occurred, and the subsequent clinical and biochemical responses were documented.
- Pathological Examination: Liver biopsies were performed to characterize the nature and extent of the liver damage.

#### Prospective Controlled Study (Cooksley et al., 1973)

This study aimed to determine the prevalence of oxyphenisatin ingestion in a cohort of patients with active chronic hepatitis compared to a control group.

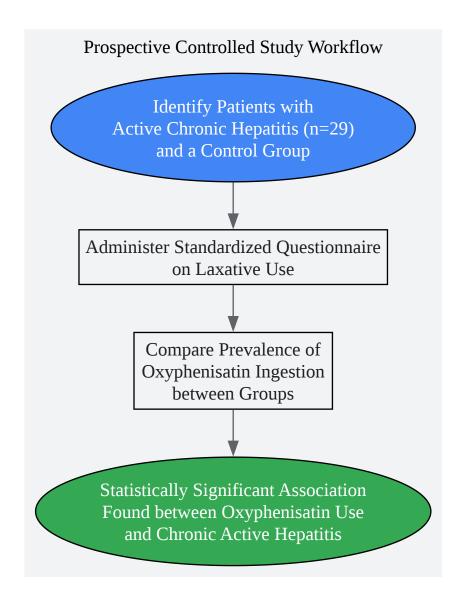


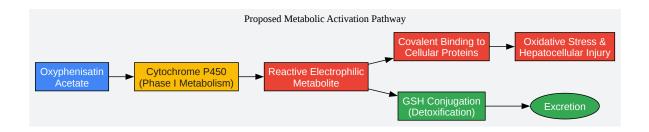




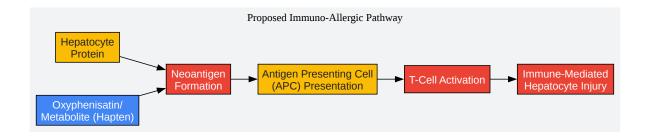
- Study Population: A cohort of 29 patients with a diagnosis of active chronic hepatitis was enrolled. A control group of patients without liver disease was also included.
- Data Collection: A standardized questionnaire was administered to all participants to ascertain their history of laxative use, specifically inquiring about products containing oxyphenisatin.
- Analysis: The proportion of patients who had regularly ingested oxyphenisatin was compared between the active chronic hepatitis group and the control group.
- Outcome: The study demonstrated a statistically significant association between the regular use of oxyphenisatin and the presence of active chronic hepatitis.











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#### References

- 1. Liver damage induced by oxyphenisatin PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolism of phenylahistin enantiomers by cytochromes P450: a possible explanation for their different cytotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of diphenoxylate on CYP450 isoforms activity in rats PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Reactivity Profiles of Reactive Metabolites with Glutathione: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Structure-Based Reactivity Profiles of Reactive Metabolites with Glutathione PubMed [pubmed.ncbi.nlm.nih.gov]
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